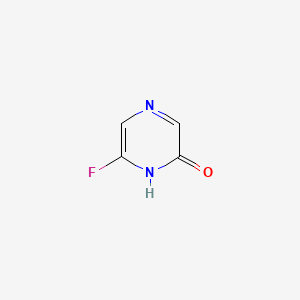

6-Fluoro-1H-pirazin-2-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

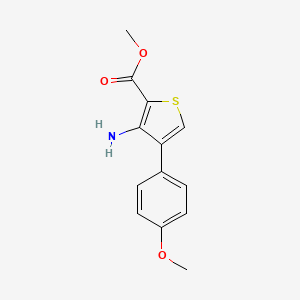

The compound 2-Fluoro-6-hydroxypyrazine is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes nitrogen atoms at positions 1 and 4 in the ring. The presence of a fluorine atom and a hydroxyl group in the compound suggests potential reactivity and interesting chemical properties that could be useful in various applications, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related fluoropyrazines has been reported through various methods. For instance, an efficient method for the synthesis of fluoropyridines, which are structurally similar to fluoro-hydroxypyrazines, involves the use of tetrabutylammonium fluoride (TBAF) under mild conditions, indicating that similar conditions could potentially be applied to the synthesis of 2-Fluoro-6-hydroxypyrazine . Additionally, the synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide, a compound with a similar substitution pattern, has been achieved in four steps with an overall yield of about 8%, suggesting that the synthesis of 2-Fluoro-6-hydroxypyrazine might also be feasible through a multi-step synthetic route .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-Fluoro-6-hydroxypyrazine has been characterized by various spectroscopic techniques. For example, the crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide has been reported, showing that the molecule is almost planar and features intramolecular hydrogen bonding . This information could be extrapolated to suggest that 2-Fluoro-6-hydroxypyrazine may also exhibit a planar structure and potential for intramolecular hydrogen bonding, which could influence its chemical reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of fluoro-hydroxypyrazines can be inferred from studies on similar compounds. For instance, the regioselective metallation of 2-fluoropyrazine has been used to synthesize various substituted fluoropyrazines, indicating that 2-Fluoro-6-hydroxypyrazine could also undergo metallation reactions to yield a range of derivatives . Furthermore, the reactivity of the hydroxyl group in 6-fluoro-2-hydroxypyridine has been explored in the context of copper complex formation, suggesting that the hydroxyl group in 2-Fluoro-6-hydroxypyrazine could also participate in coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-6-hydroxypyrazine can be deduced from related compounds. For example, the strong yellowish-green fluorescence of 2,5-diamino-3,6-dicyanopyrazine in solution indicates that the pyrazine core can exhibit significant photophysical properties, which might also be true for 2-Fluoro-6-hydroxypyrazine . The thermal stability and safety properties of a dinitroethoxy-substituted dicyanopyrazine, which shows excellent thermal stability and good safety properties, provide a benchmark for the potential stability and safety of 2-Fluoro-6-hydroxypyrazine .

Aplicaciones Científicas De Investigación

- Resultados: T-FP-T permite la obtención de imágenes específicas de LD en células eucariotas y procariotas. Muestra una superposición significativa con el anticuerpo adipophilin o las sondas comerciales de LD en el citoplasma. Además, T-FP-T genera aniones superóxido bajo luz LED blanca, lo que lo convierte en un posible candidato para la terapia fotodinámica dirigida a LD .

- Aplicación: Se ha desarrollado una sonda fluorescente solvatocrómica negativa para visualizar las distribuciones intracelulares de los metabolitos de los ácidos grasos. Si bien no está directamente relacionado con 6-Fluoro-1H-pirazin-2-ona, esta investigación destaca el campo más amplio de la imagen relacionada con los lípidos .

- Aplicación: Los investigadores han desarrollado una sonda fluorescente dirigida al retículo endoplásmico para la obtención de imágenes de aniones superóxido en células vivas. Aunque no es específica de this compound, este trabajo demuestra la importancia de la obtención de imágenes de especies reactivas de oxígeno .

- Aplicación: Los estudios han explorado derivados de oxazol altamente sustituidos como fluoróforos de direccionamiento de organelos (OTFP). Si bien no está directamente relacionado con nuestro compuesto, esta investigación enfatiza la necesidad de sondas de imagen eficientes y específicas en estudios celulares .

- Aplicación: Los investigadores pueden explorar varios métodos sintéticos para modificar el compuesto, como variaciones de sustituyentes en las posiciones N1, C3, C4, C5 y C6. Estas modificaciones pueden mejorar sus propiedades o adaptarlo para aplicaciones específicas .

Imágenes específicas de gotas lipídicas

Visualización del metabolismo de los ácidos grasos

Imágenes de aniones superóxido

Fluoróforos de direccionamiento de organelos

Estrategias de síntesis y modificación

Mecanismo De Acción

Target of Action

It’s worth noting that pyrrolopyrazine derivatives, which include pyrazine rings like 6-fluoro-1h-pyrazin-2-one, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrazine compounds can undergo a series of intracellular enzymatic transformations to generate their active forms . These active forms then interact with their targets, leading to various biological effects .

Biochemical Pathways

It’s known that pyrazine compounds can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It’s known that the pharmacokinetic properties of a drug can greatly influence its bioavailability and therapeutic efficacy .

Result of Action

It’s known that pyrazine compounds can have a wide range of effects at the molecular and cellular levels due to their broad spectrum of biological activities .

Action Environment

The action, efficacy, and stability of 6-Fluoro-1h-pyrazin-2-one can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules, and the specific conditions within the cell .

Safety and Hazards

While specific safety and hazard information for 2-Fluoro-6-hydroxypyrazine is not available, it’s important to handle all chemical compounds with care. For a related compound, methyl 6-fluoro-3-oxo-3,4-dihydro-2-pyrazinecarboxylate, safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Direcciones Futuras

Pyrrolopyrazine, a scaffold that includes 2-Fluoro-6-hydroxypyrazine, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Propiedades

IUPAC Name |

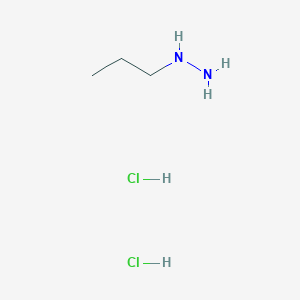

6-fluoro-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLSVMPQTLFBOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C=N1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509261.png)

![1-(3-methoxypropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2509263.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2509266.png)

![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2509271.png)

![2,11-dimethyl-8-nitro-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2509273.png)

![6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/no-structure.png)